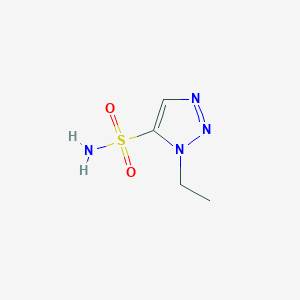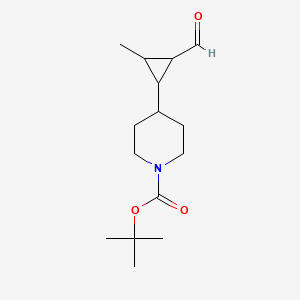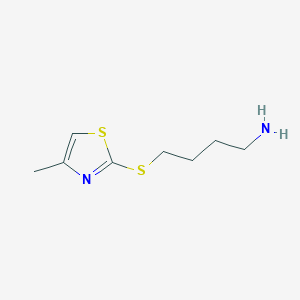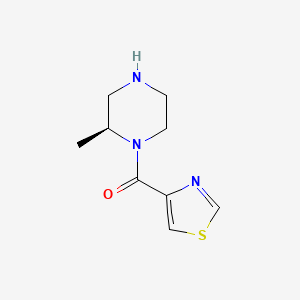![molecular formula C10H10N4O B13221797 2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine](/img/structure/B13221797.png)
2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine is a heterocyclic compound that features both an azetidine ring and an oxadiazole ring attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO) at ambient temperature . The azetidine ring can be introduced through aza-Michael addition reactions .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine can undergo various types of chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under certain conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring may yield oxadiazole N-oxides, while reduction of the azetidine ring may produce azetidine derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as a pharmacophore in drug design due to its unique structural features.
Materials Science: The compound’s heterocyclic rings make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules are of interest for understanding its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for amides, esters, and other functional groups, allowing it to interact with enzymes and receptors in unique ways. The azetidine ring can enhance binding affinity and selectivity for certain biological targets .
Vergleich Mit ähnlichen Verbindungen
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
- 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
- 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride
Comparison: 2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine is unique due to the combination of the azetidine and oxadiazole rings attached to a pyridine ring. This structural combination is not commonly found in other compounds, which often feature only one of these heterocyclic rings. The presence of both rings in a single molecule can enhance its chemical reactivity and potential biological activity .
Eigenschaften
Molekularformel |
C10H10N4O |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
5-(azetidin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H10N4O/c1-2-4-12-8(3-1)9-13-10(15-14-9)7-5-11-6-7/h1-4,7,11H,5-6H2 |
InChI-Schlüssel |
UXWWXJXNKXQKLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=NC(=NO2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B13221723.png)

![2-[3-(Trifluoromethoxy)phenyl]furan](/img/structure/B13221743.png)


![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid](/img/structure/B13221763.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-methylpropanoic acid](/img/structure/B13221764.png)



![3-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B13221779.png)


